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Introduction

Mesosulfuron-methyl is a selective, post-emergence herbicide belonging to the sulfonylurea
class. It is primarily used to control grass and broadleaf weeds in wheat crops. Its herbicidal
activity stems from the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial
for the biosynthesis of branched-chain amino acids in plants.[1] While designed to target plant-
specific pathways, a thorough understanding of its toxicological profile in mammals is essential
for assessing human health risks and for regulatory purposes. This guide provides a
comprehensive overview of the toxicological data on Mesosulfuron-methyl in mammalian
systems, with a focus on quantitative data, experimental methodologies, and potential
molecular mechanisms.

Toxicokinetics and Metabolism

Following oral administration in rats, Mesosulfuron-methyl is poorly to moderately absorbed
from the gastrointestinal tract and is rapidly and extensively excreted, primarily in the feces.[2]
The excretion is largely complete within 24-48 hours.[2] Metabolism of Mesosulfuron-methyl
in rats is limited. The main metabolic pathway involves the cleavage of the sulfonylurea bridge.

[2]
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Figure 1: Simplified metabolic pathway of Mesosulfuron-methyl in mammals.

Acute Toxicity
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Mesosulfuron-methyl exhibits low acute toxicity via oral, dermal, and inhalation routes in

mammalian studies.

Value
Study Species Route Endpoint Reference
(mg/kg bw)
Acute Oral
o Rat Oral LD50 > 2000
Toxicity
Acute Dermal
o Rat Dermal LD50 > 4000
Toxicity
Acute
Inhalation Rat Inhalation LC50 > 5.0 (mg/L) [3]
Toxicity

Experimental Protocol: Acute Oral Toxicity (Limit Test)

A representative experimental design for an acute oral limit test is as follows:
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Figure 2: Experimental workflow for an acute oral toxicity limit test.

» Test System: Young adult rats (e.g., Wistar or Sprague-Dawley), typically females as they
are often more sensitive.

e Housing: Animals are housed in controlled conditions with standard diet and water ad libitum,
except for an overnight fasting period before dosing.[1]

© 2025 BenchChem. All rights reserved. 4/14 Tech Support


https://www.benchchem.com/product/b1676312?utm_src=pdf-body-img
https://www.researchgate.net/figure/Effect-of-MSM-and-MG-infection-on-NF-kB-and-ERK-JNK-MAPK-signaling-pathway-correlative_fig4_357704207
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

o Dose Administration: A single limit dose (e.g., 2000 mg/kg body weight) of Mesosulfuron-

methyl, suspended in a suitable vehicle, is administered by oral gavage.

» Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in

body weight for a period of 14 days post-dosing.[4]

o Pathology: At the end of the observation period, all animals are subjected to a gross

necropsy.[4]

Subchronic and Chronic Toxicity

Repeated-dose studies in various mammalian species have demonstrated a low order of

toxicity for Mesosulfuron-methyl.

NOAEL LOAEL Key
Study Species Duration (mg/kg (mg/kg Findings Reference
bw/day) bw/day) at LOAEL
No adverse
90-Day
oral Rat 90 days 1000 > 1000 effects [5]
ra
observed
No adverse
90-Day
oral Dog 90 days 648 > 648 effects [6]
ra
observed
Increased
mucus
1-Year Oral Dog 1 year 155 574 secretion in
the
stomach
2-Year No
Chronic/Ca treatment-
) o Rat 2 years 952 > 952 [5]
rcinogenicit related
y effects
© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/product/b1676312?utm_src=pdf-body
https://www.benchchem.com/product/b1676312?utm_src=pdf-body
https://www.tera.org/ART/Perchlorate/2nd%20study%20protocol.pdf
https://www.tera.org/ART/Perchlorate/2nd%20study%20protocol.pdf
https://www.benchchem.com/product/b1676312?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7514737/
https://www.frontiersin.org/journals/toxicology/articles/10.3389/ftox.2022.864753/full
https://pubmed.ncbi.nlm.nih.gov/7514737/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: 90-Day Oral Toxicity Study in
Dogs

The following provides a detailed methodology for a typical 90-day oral toxicity study in dogs:

Test System: Beagle dogs, typically four males and four females per dose group.

Dose Administration: Mesosulfuron-methyl is administered daily in the diet or via capsules
for 90 consecutive days.

Dose Groups: A control group and at least three dose levels are used.

Observations and Examinations:

Clinical Observations: Daily checks for signs of toxicity.
Body Weight and Food Consumption: Recorded weekly.
Ophthalmology: Examinations performed pre-test and at termination.

Hematology and Clinical Chemistry: Blood samples collected at pre-test, and at specified
intervals during the study (e.g., 45 and 90 days). Parameters include red and white blood
cell counts, hemoglobin, hematocrit, platelet count, and various serum chemistry analytes
(e.q., liver enzymes, kidney function markers).

Urinalysis: Conducted at similar intervals to blood collection.

Pathology: At the end of the study, all animals undergo a full necropsy, and a
comprehensive set of organs and tissues are collected, weighed, and examined
microscopically.

Carcinogenicity

Long-term carcinogenicity studies in rats and mice have not shown any evidence of a

carcinogenic potential for Mesosulfuron-methyl.
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_ . Dose Levels
Study Species Duration Result Reference
(ppm)
No evidence
Carcinogenici 0, 160, 1600, of
Rat 2 years ] o [5]
ty 16000 carcinogenicit
y
No evidence
Carcinogenici 0, 100, 1000, of
Mouse 18 months ) o [5]
ty 8000 carcinogenicit
y
Genotoxicity

A battery of in vitro and in vivo genotoxicity studies has been conducted on Mesosulfuron-

methyl, all of which have yielded negative results.

Metabolic

Assay Test System o Result Reference
Activation

Bacterial

Reverse S. typhimurium &  With and without )

) ) Negative

Mutation (Ames E. coli S9

Test)

In Vitro Chinese Hamster
With and without )

Chromosome Ovary (CHO) so Negative [7]

Aberration cells

In Vitro Mouse ] )

_ With and without ,

Mammalian Cell Lymphoma so Negative [5]

Gene Mutation L5178Y cells

In Vivo

Micronucleus Mouse N/A Negative [5]

Test
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Experimental Protocol: In Vitro Chromosome Aberration
Assay

The general procedure for an in vitro chromosome aberration assay is as follows:
o Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells.[7]

» Treatment: Cells are exposed to at least three concentrations of Mesosulfuron-methyl for a
short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system
(S9 mix), and for a longer duration (e.g., 24 hours) without S9 mix.[7]

o Harvest and Analysis: Following treatment, cells are treated with a mitotic inhibitor (e.qg.,
colcemid), harvested, and metaphase chromosomes are prepared and stained. At least 200
metaphases per concentration are analyzed microscopically for structural and numerical
chromosome aberrations.[7]

» Controls: Both negative (vehicle) and positive controls are included to ensure the validity of
the test system.[7]

Reproductive and Developmental Toxicity

Mesosulfuron-methyl has not been shown to cause reproductive or developmental toxicity in
studies conducted in rats and rabbits.

) NOAEL (mg/kg o
Study Species Key Findings Reference
bw/day)
_ 1000 (Parental, No adverse
Two-Generation )
] Rat Reproductive, effects on any [5]
Reproduction )
and Offspring) parameter
1000 (Maternal
Developmental No treatment-
o Rat and [5]
Toxicity related effects
Developmental)
1000 (Maternal
Developmental ) No treatment-
o Rabbit and [5]
Toxicity related effects

Developmental)
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Experimental Protocol: Two-Generation Reproductive
Toxicity Study in Rats

A two-generation study is designed to assess the effects of a substance on all phases of the

reproductive cycle.
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Figure 3: Workflow of a two-generation reproductive toxicity study.
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o Test System: Male and female rats (FO generation) are administered Mesosulfuron-methyl
in the diet before mating, during mating, gestation, and lactation.

e F1 Generation: The offspring (F1 generation) are exposed to the test substance from
conception through lactation. Selected F1 animals are then mated to produce the F2
generation, with continuous exposure to the test substance.

o Endpoints: A wide range of endpoints are evaluated in both the parental and offspring
generations, including:

o Parental: Clinical signs, body weight, food consumption, mating and fertility indices,
gestation length, and comprehensive pathology.

o Offspring: Viability, litter size, sex ratio, clinical signs, body weight, and developmental
landmarks.

Neurotoxicity

Specific neurotoxicity studies have not been deemed necessary for Mesosulfuron-methyl due
to the absence of any neurotoxic signs in the standard toxicity studies conducted at high dose
levels.

Signaling Pathways in Mammalian Toxicity

The primary mechanism of action for Mesosulfuron-methyl is the inhibition of acetolactate
synthase (ALS) in plants, a pathway that is absent in mammals.[8] The low toxicity of
Mesosulfuron-methyl in mammals is attributed to this target specificity.

While direct evidence for specific signaling pathway perturbations in mammals leading to
toxicity is limited, some studies on methylsulfonylmethane (MSM), a different sulfur-containing
compound, have shown inhibition of the Nuclear Factor-kappa B (NF-kB) signaling pathway,
which is a key regulator of inflammation.[1] It is hypothetically possible that at very high, non-
physiologically relevant doses, Mesosulfuron-methyl or its metabolites could interfere with
cellular signaling, potentially through the generation of oxidative stress. Oxidative stress is
known to activate various stress-response pathways, including the Mitogen-Activated Protein
Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are involved in
regulating cell survival, proliferation, and apoptosis. However, it is crucial to emphasize that

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b1676312?utm_src=pdf-body
https://www.benchchem.com/product/b1676312?utm_src=pdf-body
https://www.benchchem.com/product/b1676312?utm_src=pdf-body
https://www.aatbio.com/resources/application-notes/ames-test-protocol
https://www.benchchem.com/product/b1676312?utm_src=pdf-body
https://www.researchgate.net/figure/Effect-of-MSM-and-MG-infection-on-NF-kB-and-ERK-JNK-MAPK-signaling-pathway-correlative_fig4_357704207
https://www.benchchem.com/product/b1676312?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

there is currently no direct experimental evidence to support the involvement of these pathways
in the observed low-level toxicity of Mesosulfuron-methyl in mammals.

Mesosulfuron-methyl
(at high, non-physiological doses)

Oxidative Stress
(Hypothetical)

Click to download full resolution via product page

Figure 4: Hypothetical signaling pathways potentially affected by high doses of Mesosulfuron-
methyl in mammals.

Conclusion

Based on an extensive toxicological database, Mesosulfuron-methyl demonstrates a low
toxicity profile in mammals. It is not acutely toxic, shows no evidence of carcinogenicity or
genotoxicity, and does not cause reproductive or developmental effects at doses up to the limit
dose. The primary mechanism of action is specific to plants, which accounts for its low
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mammalian toxicity. The observed effects in high-dose chronic studies are minimal and not
considered to be of significant toxicological concern for human health under normal exposure
scenarios. Further research into the potential for high-dose exposure to induce oxidative stress
and affect cellular signaling pathways could provide a more complete understanding of its
toxicological profile at a molecular level.

Acceptable Daily Intake (ADI)

The Acceptable Daily Intake (ADI) for Mesosulfuron-methyl has been established by
regulatory agencies based on the No Observed Adverse Effect Level (NOAEL) from the most
sensitive species in long-term studies, with the application of appropriate safety factors. The
ADI for Mesosulfuron-methyl is 1.0 mg/kg bw/day.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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